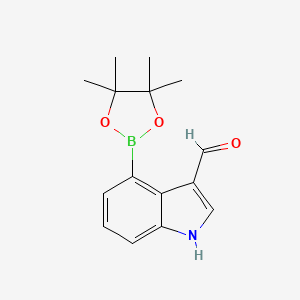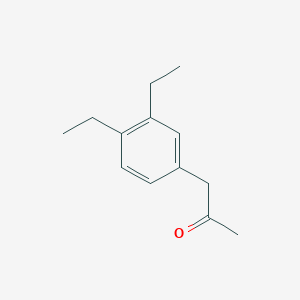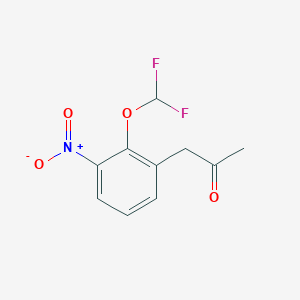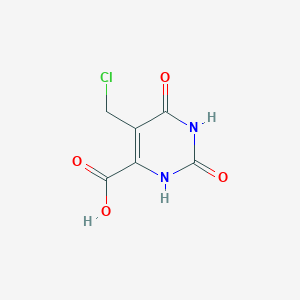
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with a chloromethyl group at the 5-position, two oxo groups at the 2 and 6 positions, and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the chloromethylation of a suitable pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. The use of micro- and mesoscale flow reactors allows for precise control of reaction conditions, leading to improved product quality and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxo groups can yield hydroxyl derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The oxo groups and carboxylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(Bromomethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(Ethoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: The presence of the chloromethyl group in 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid makes it particularly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of a wide range of derivatives. This reactivity distinguishes it from its analogs, which may have different substituents at the 5-position, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H5ClN2O4 |
|---|---|
Molekulargewicht |
204.57 g/mol |
IUPAC-Name |
5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O4/c7-1-2-3(5(11)12)8-6(13)9-4(2)10/h1H2,(H,11,12)(H2,8,9,10,13) |
InChI-Schlüssel |
JMSAUXMYJZRSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(NC(=O)NC1=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



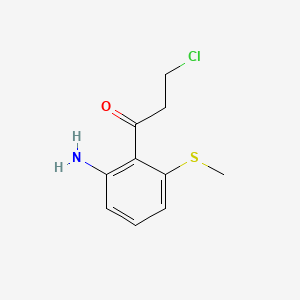
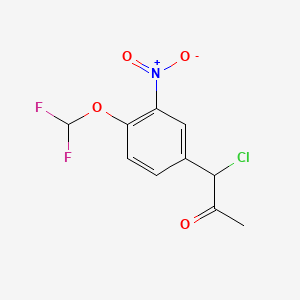
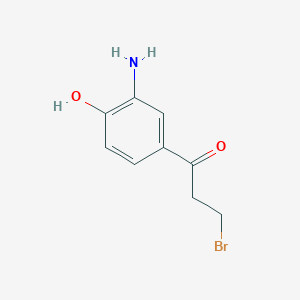
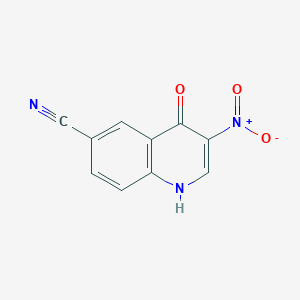
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)

